

CAS number 4-Fluorophenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Cat. No.:	B1302306

[Get Quote](#)

An In-depth Technical Guide to 4-Fluorophenylboronic Acid Pinacol Ester

CAS Number: 443777-22-0 (Alternate: 214360-58-4) Chemical Name: **2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane**

This technical guide provides a comprehensive overview of 4-Fluorophenylboronic acid pinacol ester, a key building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development and materials science. This document details its physicochemical properties, spectral characteristics, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

4-Fluorophenylboronic acid pinacol ester is a white to off-white crystalline solid at room temperature. The pinacol ester group enhances its stability and solubility in organic solvents compared to the corresponding boronic acid, making it easier to handle and purify.

Property	Value
Molecular Formula	C ₁₂ H ₁₆ BFO ₂
Molecular Weight	222.06 g/mol
Appearance	White to off-white solid
Melting Point	Not definitively reported; expected to be a crystalline solid with a melting point similar to related arylboronic esters (e.g., 85-89 °C for the 4-bromomethyl derivative).
Boiling Point	279.4 °C at 760 mmHg (Predicted) [1]
Solubility	Soluble in common organic solvents such as THF, dioxane, and DMF.
Density	1.05 g/cm ³ (Predicted) [1]

Spectral Data

The structural identity of 4-Fluorophenylboronic acid pinacol ester is confirmed through various spectroscopic techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of this compound. The spectra are typically recorded in deuterated chloroform (CDCl₃).

Nucleus	Chemical Shift (δ) / ppm	Multiplicity	Coupling Constant (J) / Hz	Assignment
^1H NMR	~7.80	Doublet of doublets	$J \approx 8.5, 6.3$	2H, Ar-H (ortho to Boron)
	~7.05	Triplet	$J \approx 8.9$	2H, Ar-H (ortho to Fluorine)
	1.34	Singlet	-	12H, $-\text{C}(\text{CH}_3)_2$
^{13}C NMR	~165.1	Doublet	$J \approx 250.3$	1C, C-F
	~137.0	Doublet	$J \approx 8.2$	2C, C-B
	~114.8	Doublet	$J \approx 20.2$	2C, C-H (ortho to F)
	~83.9	Singlet	-	2C, $-\text{C}(\text{CH}_3)_2$
	~24.8	Singlet	-	4C, $-\text{C}(\text{CH}_3)_2$
^{19}F NMR	~ -113	Multiplet	-	1F, Ar-F
^{11}B NMR	~ +30	Broad Singlet	-	1B, Ar-B

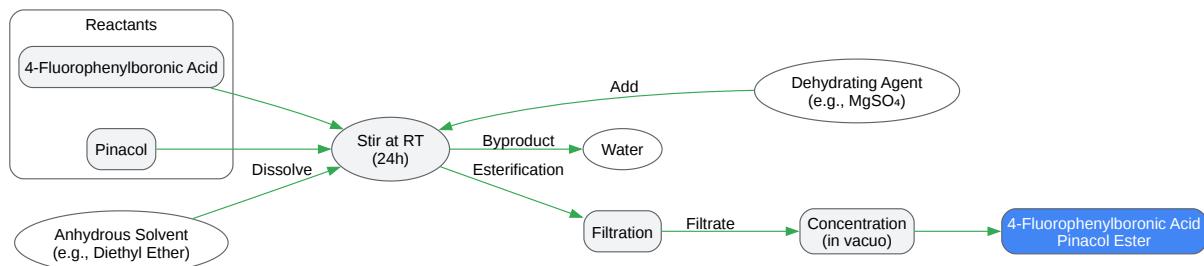
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration. The ^{19}F NMR chemical shift is in the typical range for an aryl fluoride[2][3].

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3100-3000	C-H stretch	Aromatic C-H
~2980-2850	C-H stretch	Aliphatic C-H (methyl)
~1600, ~1500	C=C stretch	Aromatic ring
~1360	B-O stretch	Boronic ester
~1270	C-F stretch	Aryl fluoride
~1140	C-O stretch	Pinacol ester

Mass Spectrometry


Mass spectrometry (MS) confirms the molecular weight of the compound.

m/z	Assignment
222.06	[M] ⁺ (Molecular Ion)
207	[M - CH ₃] ⁺
123	[M - C ₆ H ₁₂ O ₂] ⁺ (Loss of pinacol)
96	[C ₆ H ₄ F] ⁺

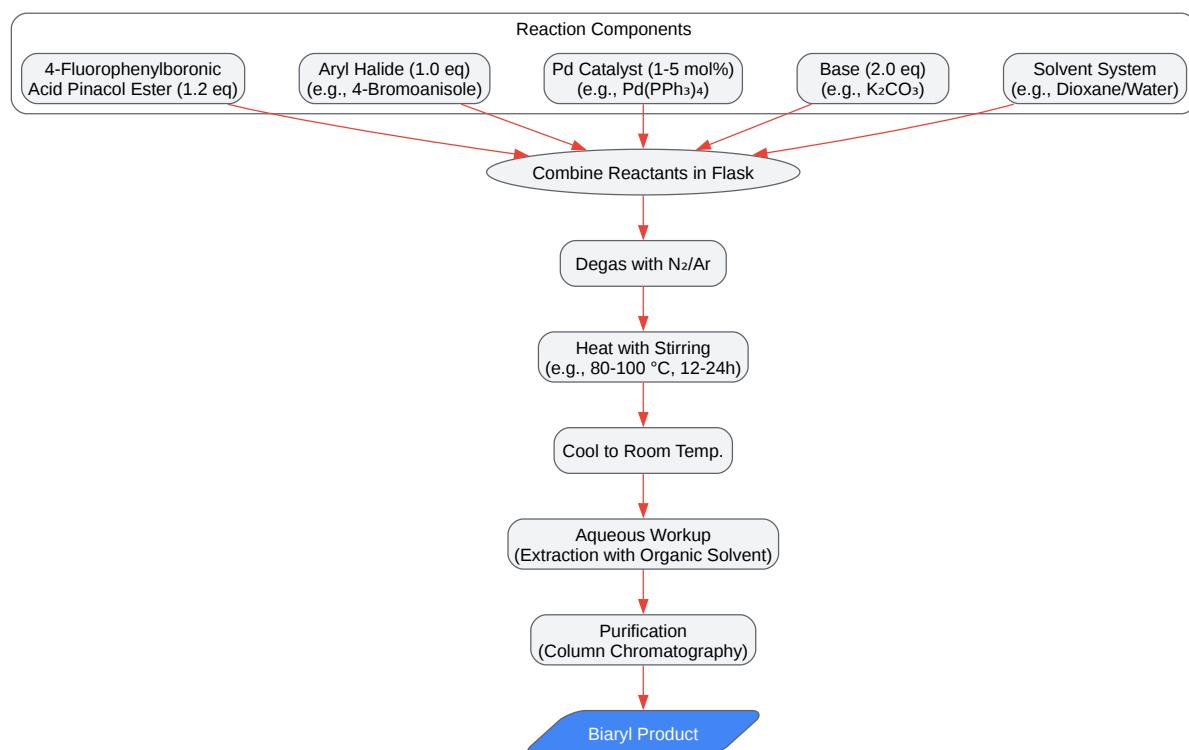
Synthesis and Experimental Protocols

Synthesis of 4-Fluorophenylboronic Acid Pinacol Ester

This compound is typically synthesized via the esterification of 4-fluorophenylboronic acid with pinacol.

[Click to download full resolution via product page](#)

Caption: Synthesis of 4-Fluorophenylboronic Acid Pinacol Ester.


Detailed Experimental Protocol:

- Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenylboronic acid (1.0 eq) and pinacol (1.1 eq).
- Solvent Addition: Add an anhydrous solvent, such as diethyl ether or dichloromethane, to the flask under an inert atmosphere (e.g., nitrogen or argon).
- Dehydration: Add an anhydrous dehydrating agent, such as magnesium sulfate (MgSO_4) (1.5 eq), to the suspension.
- Reaction: Stir the mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: Upon completion, filter the reaction mixture to remove the dehydrating agent. Wash the solid residue with the solvent used for the reaction.
- Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

on silica gel.

Application in Suzuki-Miyaura Cross-Coupling

4-Fluorophenylboronic acid pinacol ester is a versatile reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds, particularly in the synthesis of biaryl compounds.

[Click to download full resolution via product page](#)

Caption: Workflow for a typical Suzuki-Miyaura Cross-Coupling Reaction.

Detailed Experimental Protocol (Representative Example):

- **Reaction Setup:** In a reaction vessel, combine 4-Fluorophenylboronic acid pinacol ester (1.2 eq), an aryl halide (e.g., 4-bromoanisole, 1.0 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3 mol%), and a base (e.g., K_2CO_3 , 2.0 eq).
- **Solvent Addition:** Add a solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/ H_2O 4:1).
- **Degassing:** Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen.
- **Heating:** Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- **Cooling and Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Safety and Handling

4-Fluorophenylboronic acid pinacol ester should be handled with appropriate safety precautions in a well-ventilated fume hood.

- **Hazard Statements:** H302 (Harmful if swallowed). May cause skin and eye irritation.
- **Precautionary Statements:**
 - P264: Wash skin thoroughly after handling.
 - P270: Do not eat, drink or smoke when using this product.
 - P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

- Wear protective gloves, eye protection, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place. The compound is sensitive to moisture and air, so storage under an inert atmosphere is recommended.

Conclusion

4-Fluorophenylboronic acid pinacol ester is a valuable and versatile reagent in organic synthesis. Its stability, ease of handling, and reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for the construction of complex molecules in drug discovery and materials science. This guide provides the fundamental technical information required for its effective and safe use in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4 - Fluorophenylboronic acid pinacol ester, CAS No. 214360-58-4 - iChemical [ichemical.com]
- 2. colorado.edu [colorado.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [CAS number 4-Fluorophenylboronic acid pinacol ester]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1302306#cas-number-4-fluorophenylboronic-acid-pinacol-ester>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com